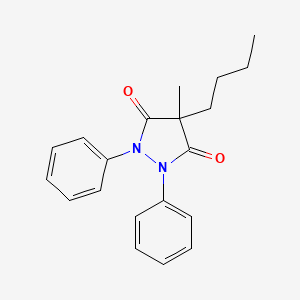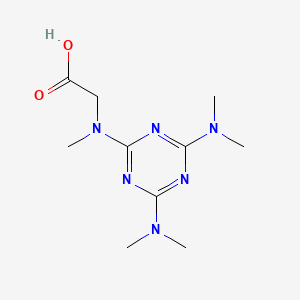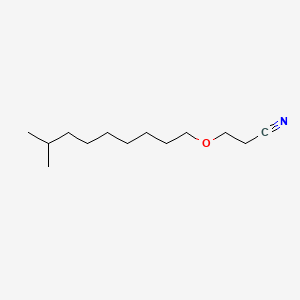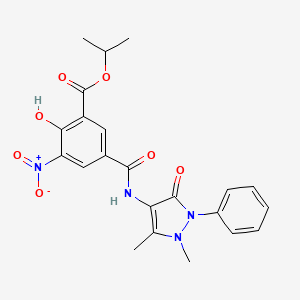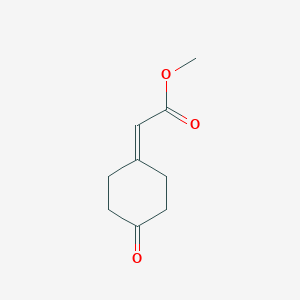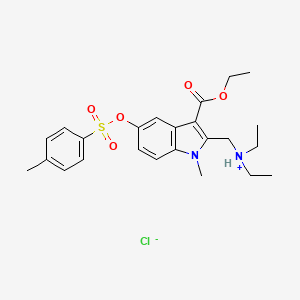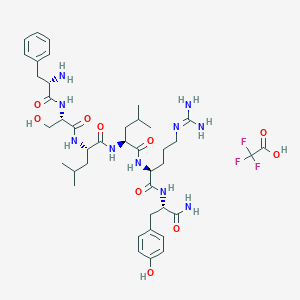
FSLLRY-NH2 trifluoroacetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FSLLRY-NH2 trifluoroacetate salt is a peptide antagonist of the protease-activated receptor 2 (PAR2). This compound is known for its ability to block agonist-induced itching in rodent models and inhibit agonist-induced cardiocyte remodeling and cytokine production by endothelial cells . The compound has a molecular formula of C39H60N10O8 · xC2HF3O2 and a molecular weight of 796.96 (free base basis) .
Vorbereitungsmethoden
The synthesis of FSLLRY-NH2 trifluoroacetate salt involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Analyse Chemischer Reaktionen
FSLLRY-NH2 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The common reagents used in its synthesis include coupling reagents like HBTU or DIC, and protecting groups like Fmoc or Boc. The major product formed from these reactions is the desired peptide sequence, FSLLRY-NH2, which is then converted to its trifluoroacetate salt form .
Wissenschaftliche Forschungsanwendungen
FSLLRY-NH2 trifluoroacetate salt has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies involving peptide synthesis and purification techniques.
Biology: Acts as a PAR2 antagonist, making it useful in studies related to cell signaling and receptor biology.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of FSLLRY-NH2 trifluoroacetate salt involves its antagonistic effect on the protease-activated receptor 2 (PAR2). By binding to PAR2, it prevents the receptor from being activated by its natural agonists, thereby inhibiting downstream signaling pathways. This results in the reduction of cardiocyte remodeling, cytokine production, and visceral hypersensitivity .
Vergleich Mit ähnlichen Verbindungen
FSLLRY-NH2 trifluoroacetate salt can be compared with other PAR2 antagonists such as ENMD-1068 hydrochloride and AZ3451 . While all these compounds share the ability to inhibit PAR2, this compound is unique due to its specific peptide sequence and its high purity (≥98% HPLC). Other similar compounds include:
ENMD-1068 hydrochloride: Another PAR2 antagonist with different molecular structure.
AZ3451: A non-peptide PAR2 antagonist with distinct pharmacological properties.
This compound stands out due to its peptide nature and specific applications in both biological and medical research.
Eigenschaften
Molekularformel |
C41H61F3N10O10 |
|---|---|
Molekulargewicht |
911.0 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H60N10O8.C2HF3O2/c1-22(2)17-30(36(55)45-28(11-8-16-44-39(42)43)35(54)46-29(33(41)52)20-25-12-14-26(51)15-13-25)47-37(56)31(18-23(3)4)48-38(57)32(21-50)49-34(53)27(40)19-24-9-6-5-7-10-24;3-2(4,5)1(6)7/h5-7,9-10,12-15,22-23,27-32,50-51H,8,11,16-21,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,54)(H,47,56)(H,48,57)(H,49,53)(H4,42,43,44);(H,6,7)/t27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI-Schlüssel |
YOHKVKBYKRRTME-YQWGHBPESA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


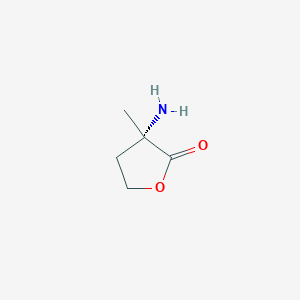
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)
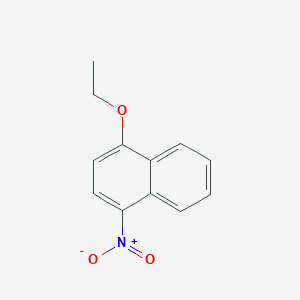
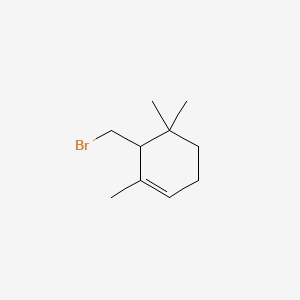

![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)

![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
